

Thiobenzanilide chemical properties and IUPAC name

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Compound of Interest

Compound Name: *Thiobenzanilide*

Cat. No.: *B1581041*

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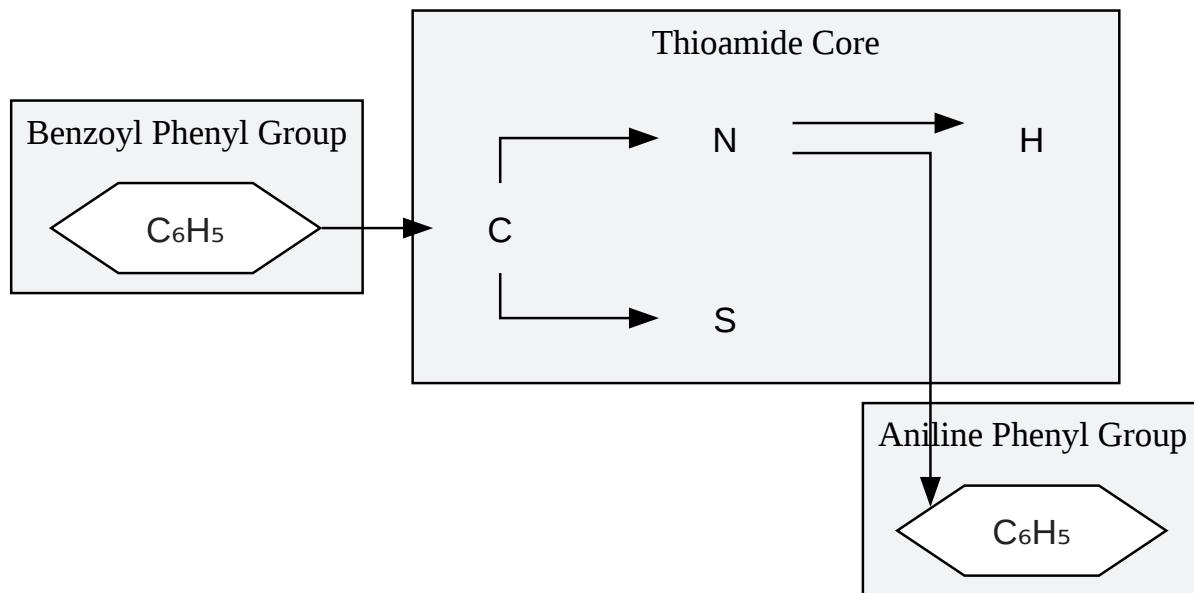
An In-depth Technical Guide to **Thiobenzanilide**: Chemical Properties, Synthesis, and Applications

Introduction

Thiobenzanilide, known by its IUPAC name N-phenylbenzenecarbothioamide, is an aromatic thioamide that has garnered significant interest in synthetic organic chemistry and medicinal chemistry.^[1] As a structural analog of benzanilide where the carbonyl oxygen is replaced by sulfur, it possesses unique chemical properties and reactivity that make it a valuable building block for various heterocyclic compounds and a compelling scaffold in drug discovery.^{[2][3]} This guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, reactivity, and its emerging applications for researchers and drug development professionals.

Key Identifiers:

- IUPAC Name: N-phenylbenzenecarbothioamide^[1]
- Synonyms: N-Phenylthiobenzamide, N-Thiobenzoylaniline, **Thiobenzanilide**^[1]
- CAS Number: 636-04-4^[1]
- Molecular Formula: C₁₃H₁₁NS^[1]
- Molecular Weight: 213.30 g/mol ^[1]



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Caption: 2D Chemical Structure of **Thiobenzanilide** (N-phenylbenzenecarbothioamide).

Physicochemical Properties

Thiobenzanilide is a white to light yellow crystalline solid.^[1] Its properties are largely dictated by the thioamide functional group (-CSNH-), which imparts distinct characteristics compared to its amide counterpart. The C=S bond is longer and weaker than a C=O bond, and the thioamide group is a stronger hydrogen bond donor but a weaker acceptor.^[4] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and acetone.^[1]

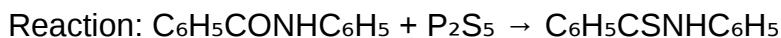
Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₁ NS	[1] [5]
Molecular Weight	213.30 g/mol	[1]
Appearance	White to light yellow crystalline solid	[1]
Solubility	Low in water; soluble in ethanol, acetone.	[1]
SMILES	C(NC1=CC=CC=C1)(=S)C2=CC=CC=C2	[1]
InChI Key	BOQKCADLPNLYCZ-UHFFFAOYSA-N	[1]

Synthesis of Thiobenzanilide

The synthesis of **thiobenzanilides** can be achieved through several routes. The two most prominent methods are the thionation of the corresponding benzanilide and the Willgerodt-Kindler reaction.

Thionation of Benzanilide

A traditional and straightforward method involves the conversion of a benzanilide to its thio-analog using a thionating agent.[\[2\]](#)[\[6\]](#) The most common reagents for this transformation are Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in a dry solvent like pyridine.[\[6\]](#)



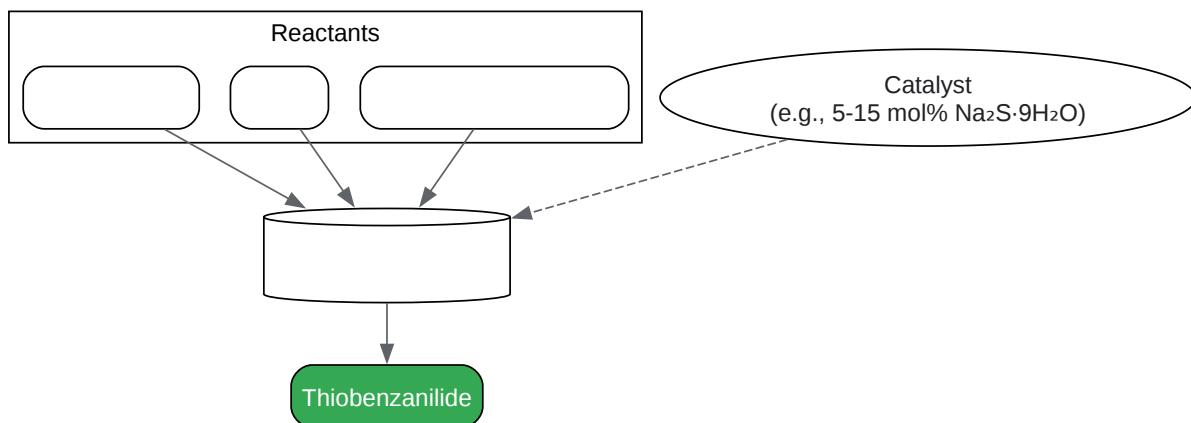
This method is effective but often requires stoichiometric amounts of the thionating agent, which can present challenges in purification.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler (WK) reaction is a powerful one-pot synthesis that produces thioamides from an aldehyde, an amine, and elemental sulfur.[\[2\]](#) While conventional WK reactions often require harsh conditions and give moderate yields, recent advancements have significantly

improved its efficiency.[2][7] A highly effective modification involves the use of a catalytic amount of a base, such as sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$).[7][8]

Expertise & Experience: The addition of a base catalyst is a critical process optimization. The base facilitates the nucleophilic cleavage of the elemental sulfur ring (S_8), forming reactive polysulfide anions.[7][8] These anions are more effective nucleophiles than the amine itself, accelerating the reaction rate and leading to significantly higher yields (up to 91%) under milder conditions.[7] This catalytic approach avoids the need for microwave techniques or severe heating often associated with the classic WK reaction.[2][8]



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Caption: Workflow for the base-catalyzed Willgerodt-Kindler synthesis of **thiobenzanilide**.

Experimental Protocol: Catalytic Willgerodt-Kindler Synthesis

This protocol describes a self-validating system where the successful formation of the product in high yield confirms the efficacy of the catalytic approach.

- Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and elemental sulfur (1.5 mmol).

- Solvent and Catalyst Addition: Add dimethylformamide (DMF) as the solvent (approx. 5 mL). Introduce a catalytic amount of sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$), typically 10-15 mol%.^[8]
- Reaction: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **thiobenzanilide**.

Chemical Reactivity and Characterization

The thioamide group is the center of **thiobenzanilide**'s reactivity. It can undergo various chemical transformations, with oxidation being a prominent example.

Oxidation

Oxidation of **thiobenzanilide** typically targets the sulfur atom. Treatment with an oxidizing agent like Jones reagent (CrO_3 in acidified acetone) converts the thiocarbonyl group back to a carbonyl group, yielding the corresponding benzanilide.^[6] This reaction is often used for structural confirmation and demonstrates the lability of the C=S bond under oxidative stress.^[6]
^[9]

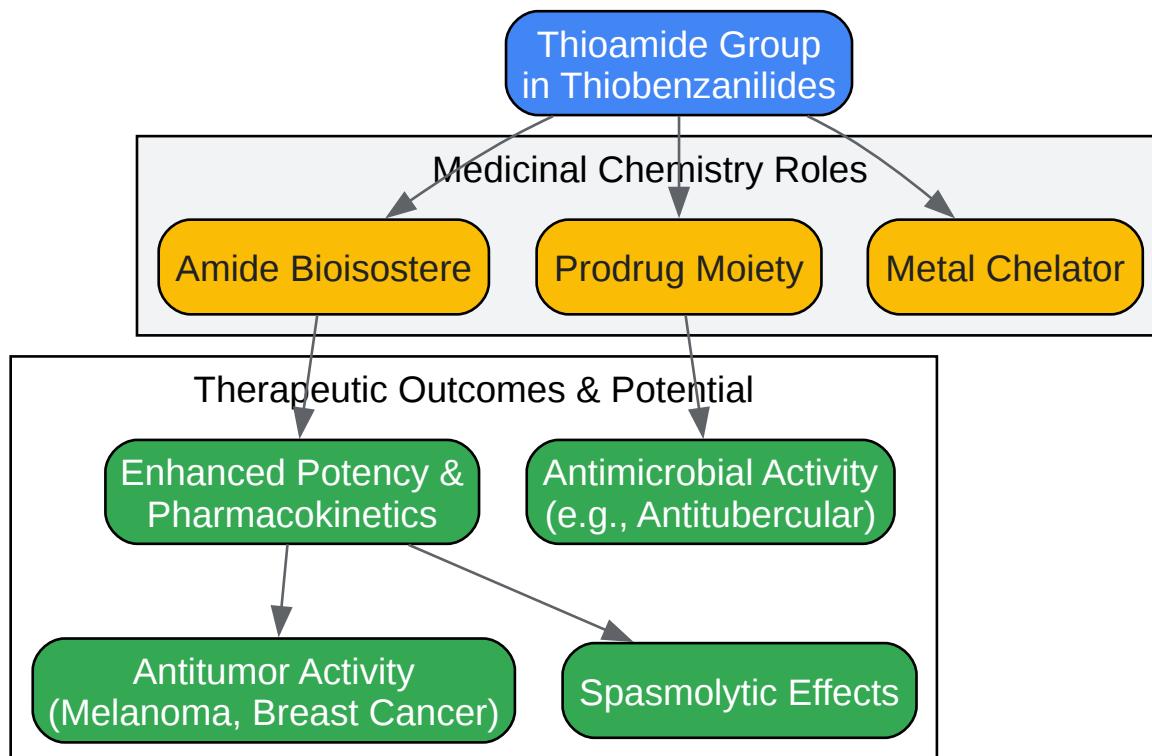
Spectroscopic Characterization

- Infrared (IR) Spectroscopy: The IR spectrum of **thiobenzanilide** is a key tool for its identification. Characteristic bands include N-H stretching vibrations in the region of 3450-3100 cm^{-1} .^[6]^[10] The C=S stretching vibration, often referred to as the "thioamide band," is more complex and appears at lower wavenumbers than the C=O stretch of an amide, typically in the 1250-1020 cm^{-1} region.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the structure, showing characteristic signals for the aromatic protons and carbons, as well as the N-H proton.[11]
- UV-Visible Spectroscopy: Thioamides exhibit characteristic electronic transitions. A long-wavelength, low-intensity absorption is typically assigned to an $\text{n} \rightarrow \pi^*$ transition, while a higher-intensity band corresponds to a $\pi \rightarrow \pi^*$ transition.[12]

Applications in Drug Development

The thioamide moiety is a "privileged" scaffold in medicinal chemistry.[4] Its ability to act as a bioisosteric replacement for the more common amide bond allows for the fine-tuning of a drug candidate's properties, such as potency, membrane permeability, and metabolic stability.[13]



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Caption: Key roles of the thioamide group in **thiobenzanilide** derivatives for drug development.

- Anticancer Agents: **Thiobenzanilide** derivatives have demonstrated significant cytotoxic potential. Studies have shown their efficacy against melanoma (A375) and hormone-

dependent breast cancer (MCF-7) cell lines, making them promising scaffolds for the development of new anticancer agents.[14] In some cases, replacing an amide with a thioamide has been shown to increase the cytotoxic potential of a compound.[14]

- Antimicrobial Activity: Substituted **thiobenzanilides** have shown activity against *Mycobacterium tuberculosis*, the bacterium responsible for tuberculosis.[6] This aligns with the known activity of other thioamide-containing drugs like ethionamide, which are activated within the mycobacteria.[4]
- Spasmolytic Activity: Research has shown that replacing the amide oxygen with sulfur in benzanilide derivatives can lead to a dramatic increase in antispasmodic activity.[15][16] One **thiobenzanilide** derivative showed a 325-fold increase in activity compared to its benzanilide parent compound, suggesting a multi-target interaction mode.[15]
- Building Blocks: Aromatic thioamides like **thiobenzanilide** are valuable intermediates for synthesizing biologically active five- and six-membered heterocycles, which are core structures in many pharmaceuticals.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling **thiobenzanilide**.

- General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles.[17] Avoid the formation of dust and aerosols.[17]
- Hazard Statements: May be harmful if swallowed. Standard safe handling procedures should be followed to minimize exposure.[17]
- First Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical help.[17]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[18]

Conclusion

Thiobenzanilide is a versatile molecule with a rich chemical profile. Its synthesis has been refined through modern catalytic methods like the modified Willgerodt-Kindler reaction, making it readily accessible. The unique properties conferred by the thioamide group have established **thiobenzanilide** and its derivatives as a highly promising platform for drug discovery, with demonstrated potential in oncology, infectious diseases, and beyond. For researchers and drug development professionals, understanding the synthesis, reactivity, and biological potential of this scaffold is key to unlocking its future therapeutic applications.

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